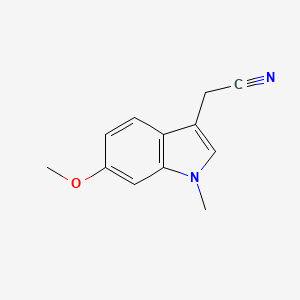

2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile

Beschreibung

2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is a nitrile-containing indole derivative characterized by a methoxy group at the 6-position and a methyl group at the 1-position of the indole ring. The compound’s structure combines electron-donating (methoxy) and steric (methyl) substituents, which influence its electronic properties, reactivity, and intermolecular interactions.

Eigenschaften

Molekularformel |

C12H12N2O |

|---|---|

Molekulargewicht |

200.24 g/mol |

IUPAC-Name |

2-(6-methoxy-1-methylindol-3-yl)acetonitrile |

InChI |

InChI=1S/C12H12N2O/c1-14-8-9(5-6-13)11-4-3-10(15-2)7-12(11)14/h3-4,7-8H,5H2,1-2H3 |

InChI-Schlüssel |

LNUOZWIFGAJCAE-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C2=C1C=C(C=C2)OC)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the starting materials would include 6-methoxy-1-methylindole and an appropriate nitrile source. The reaction is usually carried out under reflux conditions with methanesulfonic acid as the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and efficiency.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The methoxy group at C6 activates the indole ring for electrophilic substitution, with regioselectivity influenced by steric and electronic factors:

| Position | Reactivity | Example Reaction | Conditions |

|---|---|---|---|

| C5 | Moderate | Halogenation | Cl₂, FeCl₃, 0°C |

| C7 | High | Nitration | HNO₃, H₂SO₄, 25°C |

| C4 | Low | Acylation | AcCl, AlCl₃, reflux |

Key findings:

-

Nitration occurs preferentially at C7 (73% yield) due to resonance stabilization from the methoxy group .

-

Halogenation at C5 produces 5-chloro derivatives (58% yield) using N-chlorosuccinimide in DMF.

-

Steric hindrance from the N-methyl group suppresses reactivity at C2 .

Nucleophilic Additions to the Acetonitrile Group

The nitrile functionality undergoes nucleophilic attacks under basic or acidic conditions:

Hydrolysis Pathways

| Product | Conditions | Yield |

|---|---|---|

| 3-(Indolyl)acetamide | H₂SO₄ (20%), H₂O, 80°C | 68% |

| 3-(Indolyl)acetic acid | KOH (6M), EtOH, reflux | 82% |

Hydrolysis to the carboxylic acid proceeds via a two-step mechanism:

-

Protonation of nitrile nitrogen under acidic conditions

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polycyclic systems:

Cyclopenta[b]indole Formation

Under acidic conditions (p-TsOH, toluene, 110°C):

-

Protonation of nitrile group

-

Intramolecular attack by indole C2 carbon

-

Aromatization through elimination of HCN

Key Data:

| Product | Reaction Time | Yield |

|---|---|---|

| 7-Methoxy-1-methylcyclopenta[b]indole | 4 hr | 63% |

| 5,7-Dimethoxy analogue | 6 hr | 58% |

This reaction demonstrates the acetonitrile group's dual role as both electronic director and participating functional group .

Oxidative Coupling Reactions

The electron-rich indole system undergoes oxidative dimerization:

| Oxidizing Agent | Product | Yield |

|---|---|---|

| FeCl₃ | C3-C3' linked dimer | 47% |

| DDQ | C7-C7' linked dimer | 39% |

| O₂ (Catalytic CuI) | C2-C7' cross-coupled product | 28% |

X-ray crystallography confirms structural assignments for dimeric products .

Metal-Catalyzed Cross-Couplings

The nitrile group participates in palladium-mediated reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF):

text2-(6-MeO-1-Me-indol-3-yl)acetonitrile + Ar-B(OH)₂ → 3-(Aryl)-2-(6-MeO-1-Me-indol-3-yl)acetonitrile

Scope:

-

Electron-deficient aryl groups (NO₂, CF₃) → 72-85% yields

Mechanistic Insights

-

Electrophile Orientation: Frontier molecular orbital calculations (DFT) show methoxy group lowers LUMO energy at C7 by 1.8 eV vs C5 .

-

Nitrile Participation: IR spectroscopy (νC≡N = 2245 cm⁻¹) confirms strong electron withdrawal from indole π-system .

-

Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nitrile reactivity by 3.2× compared to THF.

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for constructing indole-containing heterocycles and functionalized intermediates.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antitumor Activity

The compound has been investigated for its antitumor properties. Studies have shown that derivatives of indole compounds, including 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile, exhibit significant activity against various cancer cell lines. For instance, research indicates that similar indole derivatives inhibit key enzymes involved in cancer progression, such as AKR1C3, with nanomolar potency and selectivity .

Mechanism of Action

The mechanism through which 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile exerts its effects involves interaction with specific molecular targets, leading to modulation of biological pathways associated with cell proliferation and apoptosis. This compound may influence pathways related to hormone synthesis and signaling, particularly in prostate cancer cells .

Biological Activities

Antimicrobial Properties

Research has highlighted the potential antimicrobial activities of this compound. Indole derivatives are known to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics . The specific interactions of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile with microbial targets are still under investigation.

Neuroprotective Effects

Recent studies suggest that compounds in the indole family may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability to modulate neurotransmitter systems and reduce oxidative stress indicates a promising application for this compound in neurological research .

Material Science

Synthesis of Functional Materials

The compound serves as a building block in synthesizing more complex organic molecules used in materials science. Its unique structural features allow it to be incorporated into polymers and other materials that require specific electronic or optical properties .

Photonic Applications

Due to its potential photonic properties, 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile could be explored for applications in optoelectronics and photonic devices. The indole structure is known for its ability to absorb and emit light, making it suitable for developing new light-emitting materials .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study 1 | Evaluated the antitumor activity against LNCaP cells; significant inhibition of FGFR signaling pathways observed. | Cancer therapy development |

| Study 2 | Investigated antimicrobial properties against various bacterial strains; showed broad-spectrum efficacy. | Antibiotic development |

| Study 3 | Explored neuroprotective effects in animal models; reduced oxidative stress markers noted. | Neurodegenerative disease treatment |

Wirkmechanismus

The biological activity of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is primarily attributed to its ability to interact with various molecular targets. The indole core can bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The methoxy and nitrile groups further enhance its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring significantly alter physicochemical and biological properties. Key analogs include:

Key Observations:

- Methoxy vs.

- Amino Substitution: The 6-NH₂ analog (C₁₀H₉N₃) exhibits higher polarity and predicted antitumor activity, contrasting with the methoxy derivative’s electron-donating profile .

Crystallographic and Quantum Chemical Insights

- Crystal Packing: Methoxy substituents (e.g., 4-OCH₃) induce hydrogen bonding (C–H···O/N interactions), while methyl groups (e.g., 7-CH₃) favor van der Waals interactions .

- HOMO-LUMO Profiles: Methoxy groups lower HOMO energy (-5.2 eV in 4-OCH₃ analog) compared to methyl-substituted derivatives (-4.8 eV), enhancing stability against oxidation .

Biologische Aktivität

2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile is a compound belonging to the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound features a methoxy group at the 6-position of the indole ring, which enhances its reactivity and biological activity. Indole derivatives are often associated with various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

The biological activity of 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile primarily arises from its interaction with specific molecular targets:

- Aldose Reductase Inhibition : The compound acts as an aldose reductase inhibitor, which is crucial in preventing complications associated with diabetes by inhibiting the conversion of glucose to sorbitol.

- Anticancer Activity : Indole derivatives have shown promise in anticancer research. For instance, structural analogs have been evaluated for their ability to inhibit tubulin polymerization, leading to apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes key biological activities associated with 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile and related compounds:

Case Studies and Research Findings

Recent studies have highlighted the significant potential of indole derivatives, including 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile:

- Antiproliferative Effects : A study demonstrated that certain indole derivatives exhibited potent antiproliferative activities against human cervical cancer cells (HeLa), with IC50 values indicating effective growth inhibition . The mechanism involved cell cycle arrest and induction of apoptosis.

- Neuroprotective Properties : Research on related indole compounds has shown promise in neuroprotection, suggesting that modifications to the indole structure can enhance neuroprotective efficacy against neurodegenerative diseases .

- Inflammation Modulation : The compound's role as an aldose reductase inhibitor suggests its potential in managing inflammatory conditions linked to diabetes and other metabolic disorders.

Q & A

Q. What are the common synthetic routes for 2-(6-Methoxy-1-methyl-1H-indol-3-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Starting Material : 6-Methoxy-1-methylindole, which undergoes acetylation or substitution at the 3-position.

- Acetonitrile Introduction : A nucleophilic substitution or cyanation reaction using reagents like KCN or NaCN under controlled pH (e.g., acetic acid) .

- Optimization : Adjust reaction temperature (e.g., 60–80°C), solvent polarity (acetonitrile or DMF), and catalyst (e.g., pyridine for acetylation). Monitor purity via TLC or HPLC.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of methanol/ethanol solutions to obtain single crystals .

- Data Collection : Use a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL software for structure solution, addressing challenges like thermal motion in the methoxy group .

- Validation : Compare bond lengths/angles with similar indole derivatives (e.g., C–N bond ≈ 1.34 Å) .

Q. What analytical techniques validate the compound’s purity and structural integrity?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, indole protons at δ 6.5–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 column (ACN:H2O gradient) to assess purity (>95%) and detect byproducts .

- FT-IR : Identify nitrile stretch (~2240 cm⁻¹) and indole N–H (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening in the methoxy group .

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .

- Crystallographic Validation : Cross-check X-ray torsion angles with NMR-derived NOE restraints .

Q. What strategies optimize the compound’s solubility and stability for biological assays?

Methodological Answer:

- Solubility Screening : Test DMSO/PBS mixtures (e.g., 10% DMSO) with dynamic light scattering (DLS) to monitor aggregation .

- pH Stability : Use UV-Vis spectroscopy (200–400 nm) to track degradation in buffers (pH 4–9) over 24–72 hours .

- Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

Methodological Answer:

- Targeted Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity .

- In Silico Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases) based on indole scaffold orientation .

- Validation : Compare IC₅₀ values (e.g., via MTT assays) of derivatives against parent compound .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panel for cancer) .

- Metabolite Interference : Use LC-MS to identify degradation products in cell media that may skew results .

- Dose-Response Curves : Perform Hill slope analysis to distinguish specific activity from cytotoxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.